Dimethyl(E)-1-propenyl orthoacetate
Description
Historical Trajectories and Foundational Discoveries in Orthoester Chemistry
The study of orthoesters, compounds characterized by a central carbon atom bonded to three alkoxy groups, has a rich history rooted in the development of organic chemistry. One of the earliest methods for synthesizing orthoesters is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst. Another classical approach involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. These foundational methods paved the way for a deeper understanding of this unique functional group.
Over the years, the applications of orthoesters have expanded significantly. They are recognized for their role as protecting groups for carboxylic acids, owing to their stability under basic conditions and their ready hydrolysis in acidic media to regenerate the ester. uchicago.eduorganic-chemistry.org Furthermore, their utility extends to various synthetic transformations, including the Bodroux-Chichibabin aldehyde synthesis, where they react with Grignard reagents to form aldehydes. uchicago.edu The development of poly(orthoesters) has also been a significant area of research, particularly in the field of biodegradable polymers for medical applications like drug delivery systems.
Structural Classification and Nomenclature within the Orthoester Family
Orthoesters are formally derivatives of orthoacids, which are hypothetical hydrated forms of carboxylic acids. The general structure of an acyclic orthoester is RC(OR')₃. The nomenclature of these compounds reflects this structure. For instance, the compound CH₃C(OCH₂CH₃)₃ is named 1,1,1-triethoxyethane, but is more commonly referred to as triethyl orthoacetate. uchicago.edu
The orthoester family can be broadly classified based on the nature of the 'R' group and the alkoxy groups. This includes simple alkyl orthoesters, aromatic orthoesters, and the particularly significant class of vinyl orthoesters. Vinyl orthoesters possess at least one vinyl ether linkage, which imparts unique reactivity to the molecule.
The subject of this article, Dimethyl(E)-1-propenyl orthoacetate , falls into the category of a mixed vinyl orthoester. Its structure contains two methoxy (B1213986) groups and one (E)-1-propenoxy group attached to the central carbon of the orthoacetate core.
Table 1: Basic Properties of this compound
| Property | Value |
| CAS Number | 66178-21-0 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | (E)-1-(1,1-dimethoxyethoxy)prop-1-ene |
Data sourced from NIST Chemistry WebBook nist.gov
Strategic Significance of Vinyl Orthoesters in Contemporary Organic Synthesis
Vinyl orthoesters are highly valuable intermediates in modern organic synthesis, primarily due to their participation in the Johnson-Claisen rearrangement. numberanalytics.combioinfopublication.org This powerful carbon-carbon bond-forming reaction transforms an allylic alcohol into a γ,δ-unsaturated ester with a high degree of stereocontrol. numberanalytics.com
The general mechanism of the Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with a vinyl orthoester, typically in the presence of a mild acid catalyst and heat. bioinfopublication.orglibretexts.org The reaction proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a uchicago.eduuchicago.edu-sigmatropic rearrangement. numberanalytics.com This process is highly stereospecific, with the stereochemistry of the newly formed double bond and chiral center being dictated by the geometry of the starting allylic alcohol and the chair-like transition state of the rearrangement. numberanalytics.com
This compound, as a vinyl orthoester, is a potential reagent for this type of transformation. The presence of the (E)-1-propenyl group allows it to act as a precursor to a ketene acetal upon reaction with an allylic alcohol. The reaction would involve the exchange of one of the methoxy groups for the allylic alcohol, followed by the elimination of methanol (B129727) to form the reactive ketene acetal intermediate. This intermediate would then undergo the characteristic uchicago.eduuchicago.edu-sigmatropic shift to yield a γ,δ-unsaturated ester with the introduction of a new stereocenter. The stereochemical outcome of such a reaction would be of significant interest in stereoselective synthesis.
The utility of the Johnson-Claisen rearrangement is demonstrated in the synthesis of complex natural products and other molecules where precise control over stereochemistry is crucial. The ability to form new carbon-carbon bonds while simultaneously setting stereocenters makes vinyl orthoesters like this compound strategically important reagents in the arsenal (B13267) of synthetic organic chemists.
Properties
CAS No. |
66178-21-0 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(E)-1-(1,1-dimethoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C7H14O3/c1-5-6-10-7(2,8-3)9-4/h5-6H,1-4H3/b6-5+ |
InChI Key |
XJZFAGYWNJDGRK-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/OC(C)(OC)OC |
Canonical SMILES |
CC=COC(C)(OC)OC |
Origin of Product |
United States |
Applications in Advanced Organic Synthesis and Chemical Transformations
Strategic Carbon-Carbon Bond-Forming Reactions
The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Dimethyl(E)-1-propenyl orthoacetate plays a significant role in several strategic C-C bond-forming reactions, enabling the construction of intricate molecular frameworks with high levels of control.
The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, is a highly effective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols. numberanalytics.combioinfopublication.org This masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state. bioinfopublication.orgwikipedia.org The reaction is typically catalyzed by a weak acid, such as propionic acid, and often requires elevated temperatures. wikipedia.org The use of orthoesters like this compound is central to this transformation, as they react with the allylic alcohol to form a ketene (B1206846) acetal (B89532) intermediate in situ, which then undergoes the rearrangement. numberanalytics.comjk-sci.com
A key advantage of the Johnson-Claisen rearrangement is its high degree of stereoselectivity and regioselectivity. numberanalytics.combioinfopublication.org The geometry of the newly formed double bond and the stereochemistry of any newly created chiral centers are often predictable and controllable. The reaction of an allylic alcohol with this compound allows for a two-carbon elongation, yielding a γ,δ-unsaturated ester. tcichemicals.com
The stereochemical outcome of the rearrangement is largely dictated by the chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric strain. This leads to the predictable formation of specific diastereomers. For instance, the rearrangement of chiral secondary allylic alcohols can result in efficient 1,3-chirality transfer. bioinfopublication.org The geometry of the double bond in the product is also controlled, with the trans-trisubstituted olefinic bond often being formed with high stereoselectivity. jk-sci.com
The regioselectivity of the Johnson-Claisen rearrangement is also a significant feature. The reaction proceeds with a regiospecific allylic transposition, meaning the new carbon-carbon bond is formed at the γ-position of the original allylic alcohol. bioinfopublication.org
Table 1: Examples of Stereoselective Johnson-Claisen Rearrangement
| Allylic Alcohol Substrate | Product (γ,δ-Unsaturated Ester) | Key Stereochemical Feature | Reference |
|---|---|---|---|
| Chiral Secondary Allyl Alcohol | Chiral γ,δ-Unsaturated Ester | 1,3-Chirality Transfer | bioinfopublication.org |
| Primary Allyl Alcohol | Diastereomeric Mixture of Products | Stereoselectivity controlled by exopericyclic substituents and olefin geometry | bioinfopublication.org |
The construction of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. nih.govnih.gov The Johnson-Claisen rearrangement provides a powerful and reliable method for creating these sterically congested centers with high efficiency. bioinfopublication.org By carefully selecting the allylic alcohol substrate, the rearrangement can be orchestrated to generate a quaternary carbon at the α-position of the resulting ester. For example, the rearrangement of a tertiary allylic alcohol will inherently lead to the formation of a quaternary carbon center. bioinfopublication.org This capability has been exploited in the synthesis of various complex molecules.
The total synthesis of natural products is a driving force for the development of new synthetic methodologies. semanticscholar.orgbohrium.com The Johnson-Claisen rearrangement, utilizing orthoesters such as this compound, has proven to be an invaluable tool in the assembly of numerous complex natural product skeletons. numberanalytics.comresearchgate.net Its ability to form carbon-carbon bonds with excellent stereocontrol makes it a favored strategy for introducing key structural motifs.
For instance, the Johnson-Claisen rearrangement was a key step in the total synthesis of (±)-halomon. jk-sci.com It has also been applied in the synthesis of the ABC tricyclic core of manzamine A and ircinal A. bioinfopublication.org In the synthesis of the sesquiterpene triquinane, the rearrangement of a chiral allylic alcohol was used to construct a key quaternary carbon center with the desired chirality. bioinfopublication.org Furthermore, the synthesis of (±)-merrilactone A, a complex pentacyclic sesquiterpene, employed a Johnson-Claisen rearrangement of a primary allylic alcohol to establish a crucial quaternary chiral center. bioinfopublication.org
Table 2: Application of Johnson-Claisen Rearrangement in Natural Product Synthesis
| Natural Product/Core | Role of the Rearrangement | Reference |
|---|---|---|
| (±)-Halomon | Key C-C bond formation | jk-sci.com |
| Manzamine A and Ircinal A (ABC tricyclic core) | Construction of the core structure | bioinfopublication.org |
| Triquinane | Enantiospecific synthesis of a quaternary carbon center | bioinfopublication.org |
| (±)-Merrilactone A | Formation of a quaternary chiral center | bioinfopublication.org |
Beyond the realm of natural product total synthesis, the Johnson-Claisen rearrangement is widely employed in the synthesis of various bioactive molecules and complex synthetic intermediates. researchgate.net The γ,δ-unsaturated esters produced through this reaction are versatile intermediates that can be further elaborated into a wide array of functional groups. For example, these esters can be converted to γ-lactones, which are core structures in many bioactive natural products. researchgate.net The synthesis of miuraenamide A, D, and E, for instance, utilized a Johnson-Claisen rearrangement to stereoselectively prepare a key unsaturated ester intermediate. bioinfopublication.org
Orthoesters, including this compound, are versatile reagents that can participate in various transformations to yield carbonyl compounds. While the Johnson-Claisen rearrangement produces esters, other orthoester-mediated reactions can lead to aldehydes and ketones. The Bodroux-Chichibabin reaction, for example, traditionally describes the synthesis of aldehydes from Grignard reagents and triethyl orthoformate. While not a direct application of this compound in the classical sense of the Bodroux-Chichibabin reaction, the underlying principle of using orthoesters as precursors to carbonyl functionalities is relevant. The reaction of γ-hydroxy α,β-unsaturated ketones and nitriles with triethyl orthoacetate in a Claisen-Johnson rearrangement leads to 4-oxo esters and 3-cyano esters, respectively, which are precursors to other carbonyl compounds. capes.gov.br
The Johnson-Claisen Rearrangement as a Key Strategy-Level Transformation
Functional Group Interconversions and Derivatizations
Orthoesters are versatile intermediates for the conversion and derivatization of several functional groups, primarily due to their reaction with nucleophiles, which is often activated under acidic conditions.
Orthoacetates serve as effective acylating agents, particularly for the acetylation of nucleophiles like amines. In a notable application, triethyl orthoacetate (TEOA) has been shown to be a highly effective reagent for the concurrent N-acetylation and esterification of amino acids. nih.gov This transformation proceeds efficiently under neutral conditions, for instance, by refluxing the amino acid with a single equivalent of TEOA in a solvent like toluene (B28343). nih.gov The reaction is believed to proceed through an imidate ester intermediate. nih.gov This capability for acylation highlights the potential of orthoacetates in peptide modification and the synthesis of complex amides.
While orthoesters can formally act as alkylating agents, their most prominent role in this context is through the Johnson-Claisen rearrangement, a reaction where an allylic alcohol is heated with an orthoester (like triethyl orthoacetate) under acidic catalysis to form a γ,δ-unsaturated ester. wikipedia.org This transformation effectively results in the alkylation of the orthoester ketene acetal intermediate.
A primary application of orthoacetates is the direct esterification of carboxylic acids under mild conditions. Orthoacetates like TEOA and TMOA have proven to be superior to other orthoesters, such as triethyl orthoformate (TEOF), for this purpose. nih.gov The reaction proceeds by heating the carboxylic acid with the orthoacetate, often without the need for a strong acid catalyst, which is advantageous when dealing with acid-sensitive substrates. nih.gov This method is not only limited to carboxylic acids but has also been successfully applied to the esterification of phosphinic, phosphonic, and sulfonic acids. nih.gov The efficiency of this process has been enhanced through various methodologies, including the use of microwave irradiation under solvent-free conditions or conducting the reaction in ionic liquids. nih.gov
Table 1: Comparison of Orthoester Reagents in Esterification
| Reagent | Substrates | Conditions | Efficacy | Source |
|---|---|---|---|---|
| Triethyl Orthoacetate (TEOA) | Carboxylic acids, N-acylamino acids | Microwave, solvent-free | More effective than TEOF | nih.gov |
| Trimethyl Orthoacetate (TMOA) | Carboxylic acids, sulfonic acids | Mild conditions | More effective than TEOF | nih.gov |
The orthoester functionality can be used to protect carboxylic acids. A key example is the formation of the 4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl (OBO) group, which is a bicyclic orthoester. wikipedia.org This protecting group is formed by reacting an activated carboxylic acid with (3-methyloxetan-3-yl)methanol in the presence of a Lewis acid. wikipedia.org The resulting OBO ester is notably stable under basic conditions. wikipedia.org Deprotection occurs in a two-step sequence under mild conditions: a gentle acidic hydrolysis first yields an ester of tris(hydroxymethyl)ethane, which is subsequently cleaved with a weak base, such as an aqueous carbonate solution, to release the free carboxylic acid. wikipedia.org This strategy showcases the utility of orthoesters in multi-step syntheses where protecting group stability and selective removal are critical.
Orthoester-Directed Ring Expansion Methodologies
While the reviewed literature does not specifically describe orthoester-directed ring expansion methodologies, it extensively covers their crucial role in the synthesis of heterocyclic rings from acyclic precursors. Orthoesters are fundamental building blocks for constructing five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms. semanticscholar.org
This process typically involves the condensation of an orthoester with a substrate containing two nucleophilic groups in a 1,3- or 1,4-relationship. For example, the reaction of benzoic hydrazides with an orthoester leads to the formation of 1,3,4-oxadiazoles. semanticscholar.org The proposed mechanism involves initial condensation and loss of an alcohol molecule to form a stabilized carbocation, which then undergoes cyclization and elimination of the remaining alcohol molecules to yield the final heterocycle. semanticscholar.org Similarly, orthoesters are used to synthesize tri- and tetrasubstituted pyrimidines by reacting with enamidines in the presence of a Lewis acid catalyst like zinc bromide. semanticscholar.org
Table 2: Examples of Heterocycle Synthesis using Orthoesters
| Starting Material | Orthoester Reagent | Heterocyclic Product | Key Features | Source |
|---|---|---|---|---|
| Benzoic Hydrazides | General Orthoester | 1,3,4-Oxadiazoles | Proceeds via a stabilized carbocation intermediate. | semanticscholar.org |
| Thiosemicarbazides | Triethyl Orthoacetate | 1,3,4-Thiadiazoles | Catalyzed by sulfamic acid. | semanticscholar.org |
| Enamidines | Triethyl Orthoformate or Orthoacetate | Substituted Pyrimidines | Catalyzed by zinc bromide in refluxing toluene. | semanticscholar.org |
Stereochemical Control and Aspects in Orthoester Reactions
Stereoselectivity in Claisen Rearrangement Variants
The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the geometry of the reactants and the reaction conditions. The rearrangement proceeds through a highly ordered, chair-like six-membered transition state, which is the basis for its stereospecificity. bioinfopublication.orgwikipedia.org
The geometry of the double bond in the allylic alcohol substrate significantly influences the stereochemistry of the product. bioinfopublication.org Specifically, the relative stereochemistry (syn/anti) of newly formed adjacent chiral carbons is largely dictated by the (E/Z) geometry of the alkene in substrates with substituents at the 3 and/or 3' positions. bioinfopublication.org For instance, the Claisen rearrangement of a pure E-alkene will yield a different diastereomeric ratio of products compared to the corresponding pure Z-alkene. bioinfopublication.org This control stems from the steric interactions within the chair-like transition state, which favors one geometry over the other.
A study on the orthoester Claisen rearrangement of trisubstituted allylic alcohols demonstrated that E allylic alcohols tend to favor the formation of the syn isomer, while Z allylic alcohols show a preference for the anti isomer. This is attributed to 1,3-diaxial interactions in the respective chair-like transition states.
| Substrate Geometry | Major Product | Diastereomeric Ratio (anti:syn) |
| E Allylic Alcohols | syn | Varies (e.g., 1:3-5) |
| Z Allylic Alcohols | anti | Varies (e.g., 6-15:1) |
This table illustrates the general trend in diastereoselectivity based on the geometry of the allylic alcohol.
The Johnson-Claisen rearrangement is an effective method for chirality transfer, particularly 1,3-chirality transfer from a chiral secondary allylic alcohol to the resulting γ,δ-unsaturated ester. bioinfopublication.org The rearrangement of a chiral secondary allylic alcohol can produce a chiral ester with a new quaternary carbon atom through this 1,3-chirality transfer. bioinfopublication.org The efficiency of this transfer is a key feature of the rearrangement's utility in asymmetric synthesis. The sulfinyl group has also been shown to mediate chirality transfer in diastereoselective Claisen rearrangements. nih.gov
The Ireland-Claisen rearrangement, a related transformation, demonstrates how the configuration of the intermediate silyl (B83357) ketene (B1206846) acetal (B89532) dictates the stereochemical outcome. E-configured silyl ketene acetals lead to anti products, while Z-configured acetals result in syn products. wikipedia.org This principle of stereochemical control via intermediate geometry is a recurring theme in Claisen-type rearrangements.
In the context of the thio-Claisen rearrangement, it has been observed that S-allyl α-hydroxy ketene dithioacetals rearrange to α-allyl β-hydroxydithioesters with high syn-diastereoselectivity, irrespective of the ketene double bond geometry. rsc.org
Regioselectivity in the Context of Claisen Rearrangements and Related Transformations
The inherent nature of the Claisen rearrangement, proceeding through a six-membered cyclic transition state, is the foundation of its precise regioselectivity. bioinfopublication.org In aromatic Claisen rearrangements, the position of substituents on the aromatic ring can significantly influence the regiochemical outcome. stackexchange.com For example, electron-donating groups at the meta-position tend to direct the rearrangement to the para-position, whereas electron-withdrawing groups favor the ortho-position. wikipedia.org A study on meta-allyloxy aryl ketones revealed that an electron-withdrawing carbonyl group strongly directs the rearrangement to the more sterically hindered ortho position. nih.gov However, this electronic effect can be overcome by converting the ketone to its triisopropylsilyl enol ether, which reverses the regiochemistry. nih.gov
Asymmetric Catalysis for Enantioselective Orthoester Reactions
Asymmetric catalysis offers a powerful strategy for achieving enantioselective transformations, including those involving orthoesters. mt.com The goal is to use a chiral catalyst to selectively produce one enantiomer of a chiral product from achiral starting materials. mt.com This approach is often more efficient and cost-effective than using stoichiometric chiral auxiliaries or resolving racemic mixtures. mt.com
Recent advancements have focused on the development of chiral catalysts for various carbon-carbon bond-forming reactions. iupac.org For instance, chiral Lewis acids have been developed to catalyze enantioselective Diels-Alder reactions by lowering the energy of the LUMO of the dienophile through coordination. youtube.com In the context of the Claisen rearrangement, chiral cobalt(II) complexes have been successfully employed for the asymmetric para-Claisen rearrangement of allyl α-naphthol ethers. rsc.org This method allows for the synthesis of naphthalenones with good to excellent enantiomeric excess. rsc.org Furthermore, chiral phosphoric acids have been utilized in the kinetic resolution of hydroxy tert-butyl esters through a Brønsted acid-catalyzed lactonization, yielding enantioenriched cyclic molecules. nih.gov The development of dual stereocontrol, where a single enantiomer of a catalyst can produce either enantiomer of the product, represents a significant goal in asymmetric synthesis. scispace.com
Catalysis in the Chemistry of Dimethyl E 1 Propenyl Orthoacetate
Role of Brønsted and Lewis Acid Catalysts in Orthoester Reactivity
The reactivity of orthoesters, including dimethyl(E)-1-propenyl orthoacetate, is profoundly influenced by the presence of acid catalysts. Both Brønsted and Lewis acids play a crucial role in activating the orthoester functional group, making it susceptible to nucleophilic attack. microchem.frrsc.orgalfa-chemistry.com
Brønsted acids, such as p-toluenesulfonic acid (TSOH) and triflic acid (TfOH), catalyze orthoester reactions by protonating one of the alkoxy groups. scispace.comacs.org This protonation converts the alkoxy group into a good leaving group (an alcohol), facilitating the formation of a highly reactive dialkoxycarbenium ion intermediate. microchem.fr This intermediate is a potent electrophile that can then react with a variety of nucleophiles. The strength of the Brønsted acid can significantly impact the reaction rate, with stronger acids generally leading to faster reactions. acs.orgacs.org For instance, the condensation of carboxylic acid hydrazides with orthoesters to form 1,3,4-oxadiazoles shows disappointing yields without a catalyst but proceeds rapidly and in high yields with the addition of a catalytic amount of p-toluenesulfonic acid. scispace.com
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and metal triflates, also promote orthoester reactivity. acs.orgresearchgate.net They function by coordinating to one of the oxygen atoms of the alkoxy groups, which increases the electrophilicity of the central carbon atom and facilitates the departure of an alkoxy group to form the dialkoxycarbenium ion. The choice of Lewis acid can influence the reaction's outcome and selectivity. rsc.orgnih.gov In some cases, a combination of a Brønsted and a Lewis acid can have a synergistic effect, enhancing the reaction rate and efficiency. nih.govnih.govresearchgate.net For example, the reaction of cinnamyl alcohol with orthoesters in the presence of indium(III) triflate shows product distribution dependent on catalyst loading and temperature. researchgate.net
The nature of the catalyst can also dictate the type of products formed. In the reaction of alcohols with orthoesters, different acid catalysts can lead to the formation of unsymmetrical ethers, O-acetylated compounds, or dimerized ethers. rsc.orgnih.govniscpr.res.in This highlights the importance of catalyst selection in directing the reaction towards the desired product.
Table 1: Comparison of Brønsted and Lewis Acid Catalysis in Orthoester Reactions
| Catalyst Type | Mechanism of Action | Typical Examples | Impact on Reactivity |
| Brønsted Acid | Protonates an alkoxy group, forming a good leaving group and a dialkoxycarbenium ion. microchem.fr | p-Toluenesulfonic acid (TSOH), Triflic acid (TfOH), Sulfuric acid (H₂SO₄). rsc.orgscispace.comacs.org | Increases reaction rate; stronger acids lead to faster reactions. acs.orgacs.org |
| Lewis Acid | Coordinates to an alkoxy oxygen, increasing the electrophilicity of the central carbon. acs.org | Boron trifluoride etherate (BF₃·OEt₂), Metal Triflates (e.g., In(OTf)₃), Ferric chloride (FeCl₃). acs.orgresearchgate.net | Can influence product selectivity and reaction outcome. rsc.orgresearchgate.net |
Enhancement of Reaction Rates via Microwave-Assisted Catalysis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations, and its application in orthoester chemistry is no exception. numberanalytics.comnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. scispace.comresearchgate.net This enhancement is attributed to the efficient and rapid heating of the reaction mixture, which can lead to thermal effects that are not always achievable with conventional heating methods. numberanalytics.comresearchgate.net
In the context of catalysis involving this compound, microwave irradiation can be particularly advantageous when combined with acid catalysts. For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from the condensation of acid hydrazides and orthoesters is significantly accelerated under microwave irradiation in the presence of a catalytic amount of p-toluenesulfonic acid. scispace.com This method offers high yields and a simple work-up procedure in a fraction of the time required by traditional heating. scispace.com
The Claisen rearrangement of allylic alcohols with orthoesters, a key carbon-carbon bond-forming reaction, can also be optimized using microwave heating. researchgate.net A modified process for the microwave-assisted orthoester Claisen rearrangement of monoterpenols resulted in higher yields (>90%) in just 5 minutes, without the need for a solvent and with a smaller amount of the orthoester reagent. researchgate.net
Furthermore, microwave-assisted synthesis has been successfully employed for the transformation of esters into hydroxamic acids, a reaction that can be relevant to the derivatives of orthoesters. organic-chemistry.orgresearchgate.net This technique, when applied to enantiomerically pure esters, proceeds without loss of stereochemical integrity, highlighting its potential for stereoselective synthesis. organic-chemistry.org The combination of microwave irradiation with immobilized catalysts is another area of interest, offering the benefits of both technologies, such as ease of catalyst separation and recycling. nih.gov
Table 2: Effect of Microwave Irradiation on Catalyzed Orthoester Reactions
| Reaction Type | Catalyst | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |
| 1,3,4-Oxadiazole Synthesis | p-Toluenesulfonic acid | Several hours | 10 minutes | Significant | scispace.com |
| Orthoester Claisen Rearrangement | Propionic acid | 480 minutes | 5 minutes | From ~84% to >90% | researchgate.net |
| Hirao P-C Coupling | Palladium(II) acetate | Hours | Minutes | Higher conversions and excellent yields | mdpi.com |
| Diels-Alder Cycloaddition | None | Days | Minutes | 25 times faster | nih.gov |
Applications of Transition Metal Catalysis in Orthoester Functionalization
While acid catalysis is the most common method for activating orthoesters, transition metal catalysis offers alternative and often complementary pathways for their functionalization. nih.gov Transition metal catalysts can enable unique transformations that are not readily accessible through acid-catalyzed methods, expanding the synthetic utility of orthoesters like this compound.
One notable application is in allylic substitution reactions. For example, the reaction of cinnamyl alcohol with orthoesters can be catalyzed by indium(III) triflate, a Lewis acidic metal salt, to produce allyl ethers. researchgate.net The product distribution between the linear and branched ether is dependent on the reaction conditions, such as catalyst loading and temperature, demonstrating the tunability of the system. researchgate.net
Furthermore, transition metals can be involved in C-H functionalization reactions where an orthoester group might be present in the substrate. scilit.com These reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at positions that are typically unreactive, offering a powerful tool for complex molecule synthesis. nih.gov
The Hirao reaction, a palladium-catalyzed cross-coupling of a >P(O)H compound with an aryl or vinyl halide, can be extended to include substrates containing orthoester functionalities. mdpi.com Microwave assistance has been shown to significantly accelerate these palladium-catalyzed P-C coupling reactions, often allowing them to proceed without the need for additional phosphine (B1218219) ligands. mdpi.com
Although direct examples involving the functionalization of the propenyl group in this compound via transition metal catalysis are less common in the provided context, the general principles of transition metal-catalyzed reactions of olefins and allylic systems suggest significant potential for future applications.
Development of Catalytic Systems for Poly(ortho ester) Synthesis
Poly(ortho esters) (POEs) are a class of biodegradable polymers with significant applications in drug delivery and as implant materials. nih.govwikipedia.orgresearchgate.net The synthesis of these polymers often relies on the catalytic reaction of diols with orthoesters or diketene (B1670635) acetals. wikipedia.orgresearchgate.net The choice of catalytic system is crucial for controlling the polymer's molecular weight, structure, and, consequently, its degradation and drug release properties. nih.govnih.gov
The synthesis of the first generation of poly(ortho esters) (POE I) typically involves the transesterification of a diol with an orthoester, such as 2,2-diethoxytetrahydrofuran, often under acidic conditions. wikipedia.org To achieve high molecular weight polymers, the small molecule byproducts, like ethanol, must be removed from the reaction equilibrium. wikipedia.org
More advanced generations of POEs, such as POE II and POE IV, are synthesized through the polyaddition of a diol to a diketene acetal (B89532), like 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU). wikipedia.orgresearchgate.net This reaction is typically catalyzed by small amounts of an acid catalyst, for example, p-toluenesulfonic acid. wikipedia.org The polyaddition method offers the advantage of forming high molecular weight polymers more rapidly and without the release of small molecules. wikipedia.org
The development of self-catalyzed poly(ortho esters) represents a significant advancement. nih.gov These polymers incorporate short segments of α-hydroxy acids into their backbone. nih.gov Upon hydrolysis, these segments generate acidic species that catalyze the degradation of the polymer, allowing for precise control over the erosion rate without the need for external acid catalysts. nih.gov The synthesis of these self-catalyzed POEs also involves the acid-catalyzed addition of polyols to a diketene acetal. nih.gov
For specialized applications, such as low-VOC coatings, oligomeric polyorthoesters have been synthesized through a co-condensation reaction of a polyol, an orthoester, and a glycol under acidic conditions. paint.org
Table 3: Catalytic Systems in Poly(ortho ester) Synthesis
| POE Generation | Monomers | Catalyst Type | Key Features |
| POE I | Diol + Orthoester | Acid Catalyst | Transesterification; requires removal of byproducts. wikipedia.org |
| POE II | Diol + Diketene Acetal | Acid Catalyst (e.g., p-toluenesulfonic acid) | Polyaddition; rapid formation of high molecular weight polymers. wikipedia.org |
| POE III | Triol + Orthoester | Acid Catalyst | Transesterification leading to flexible, semi-solid polymers. wikipedia.org |
| POE IV | Diol (modified with polyglycolide/polylactide) + Diketene Acetal | Acid Catalyst | Versatile synthesis of gels or solids; can be made via interfacial polycondensation. wikipedia.org |
| Self-catalyzed POE | Polyol + Diketene Acetal + α-Hydroxy acid segment | Internal Acid Catalyst | Controlled degradation via incorporated acidic moieties. nih.gov |
Theoretical and Computational Studies of Dimethyl E 1 Propenyl Orthoacetate Reactivity
Application of Molecular Orbital Theory to Reaction Pathways
The Johnson-Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic shift, is a pericyclic reaction governed by the principles of molecular orbital theory, as described by the Woodward-Hoffmann rules. wikipedia.org This thermal rearrangement of an allyl vinyl ether derivative proceeds through a concerted mechanism, meaning bond breaking and bond formation occur simultaneously. wikipedia.org The reaction pathway is suprafacial, involving the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org
Theoretical calculations and molecular orbital analysis have been instrumental in elucidating the preferred transition state geometry. byjus.com The reaction predominantly proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.org This conformation is generally more stable and thus energetically favored over the alternative boat-like transition state. The preference for the chair transition state has significant stereochemical implications, allowing for the predictable transfer of chirality and control over the geometry of the newly formed double bond. bioinfopublication.org
The formation of the key ketene (B1206846) acetal (B89532) intermediate from the reaction of an allylic alcohol with an orthoester like dimethyl(E)-1-propenyl orthoacetate is a crucial step that precedes the sigmatropic rearrangement. masterorganicchemistry.comnumberanalytics.com Molecular orbital calculations have been applied to understand the stability of these intermediates and the subsequent rearrangement. byjus.comnih.gov
Quantitative Analysis of Substituent Effects on Reaction Kinetics and Intermediate Stability
Substituent effects on the rate and outcome of the Claisen rearrangement have been a key area of study, providing insights into the electronic nature of the transition state. Electron-withdrawing groups positioned on the vinyl ether moiety can significantly accelerate the reaction. For instance, a 4-cyano-substituted allyl vinyl ether exhibits a 270-fold rate enhancement compared to the unsubstituted counterpart. bioinfopublication.org Conversely, electron-donating groups can have a decelerating effect.
In the context of the aromatic Claisen rearrangement, meta-substituted allyl phenyl ethers demonstrate distinct regioselectivity based on the electronic nature of the substituent. wikipedia.org Electron-withdrawing groups tend to direct the rearrangement to the ortho-position, while electron-donating groups favor the para-position. wikipedia.org While specific quantitative kinetic data for this compound is not extensively documented in readily available literature, the general principles of substituent effects are applicable.
| Substituent at C4 of Allyl Vinyl Ether | Relative Rate Constant (krel) | Nature of Substituent |
|---|---|---|
| -H | 1.0 | Neutral |
| -OCH3 | 0.11 | Electron-Donating |
| -CH3 | 0.9 | Weakly Electron-Donating |
| -Cl | 15.6 | Electron-Withdrawing |
| -CN | 270 | Strongly Electron-Withdrawing |
This table presents representative data on the relative rate constants for the oxy-Claisen rearrangement with various substituents, illustrating the significant impact of electronic effects on reaction kinetics. bioinfopublication.org
Computational Modeling of Transition State Structures and Energy Landscapes
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for modeling the transition state structures and energy landscapes of the Johnson-Claisen rearrangement. nih.gov These calculations provide detailed geometric parameters of the transition state, including bond lengths and angles, and allow for the determination of activation energies. nih.gov
Modeling confirms that the chair-like transition state is energetically more favorable than the boat-like conformation. The energy difference between these two transition states dictates the diastereoselectivity of the reaction. For the rearrangement involving this compound, the (E)-geometry of the propenyl group plays a crucial role in determining the stereochemical outcome of the product.
| Transition State Conformer | Calculated Relative Activation Energy (kcal/mol) | Expected Product Stereochemistry |
|---|---|---|
| Chair | 0.0 | Predominant Diastereomer |
| Boat | +3-5 | Minor Diastereomer |
This table provides illustrative relative activation energies for the chair and boat transition states in a typical Johnson-Claisen rearrangement, as determined by computational modeling.
Spectroscopic (e.g., NMR) Data Interpretation in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the mechanistic elucidation and stereochemical analysis of the Johnson-Claisen rearrangement. By analyzing the 1H and 13C NMR spectra of the reaction products, the connectivity and stereochemistry can be unequivocally determined.
For the product of the rearrangement of an allylic alcohol with this compound, specific NMR signals are indicative of the newly formed γ,δ-unsaturated ester. The chemical shifts of the vinyl protons and the coupling constants between them can confirm the (E)- or (Z)-geometry of the double bond. Furthermore, for chiral products, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative stereochemistry of the newly created stereocenters. The observation of through-space interactions between specific protons provides definitive evidence for their spatial proximity. The use of 13C NMR can be used to monitor the progress of the reaction, for example by observing the disappearance of the signal corresponding to the 13C labeled methylene (B1212753) group of the reactant. masterorganicchemistry.com
| Proton/Carbon | Typical 1H Chemical Shift (ppm) | Typical 13C Chemical Shift (ppm) | Key Information |
|---|---|---|---|
| Vinyl H (α to C=O) | ~5.8-6.2 | ~120-130 | Confirms double bond formation |
| Vinyl H (β to C=O) | ~5.0-5.5 | ~130-140 | Coupling constants determine E/Z geometry |
| Allylic CH | ~2.5-3.0 | ~30-40 | Indicates new C-C bond formation |
| Ester CH3 | ~3.6-3.7 | ~50-52 | Confirms ester functionality |
| Carbonyl C | - | ~170-175 | Confirms ester functionality |
This table presents typical NMR spectroscopic data for a γ,δ-unsaturated ester, the product of a Johnson-Claisen rearrangement, highlighting the key signals used for structural and mechanistic elucidation.
Polymer Chemistry and Advanced Material Science Applications of Orthoesters
Synthesis of Poly(ortho ester)s (POEs)
The synthesis of POEs traditionally involves the reaction of diols with diketene (B1670635) acetals or the transesterification of orthoesters. These methods are forms of step-growth polymerization, where monomers react to form dimers, then oligomers, and eventually long polymer chains.
Mechanisms of Step-Growth Polymerization Utilizing Orthoester Monomers
Step-growth polymerization is characterized by the stepwise reaction between functional groups of monomers. numberanalytics.comorganic-chemistry.orgthieme-connect.comresearchgate.net In the context of POE synthesis, this typically involves the reaction between the hydroxyl groups of a diol and the reactive orthoester or ketene (B1206846) acetal (B89532) functional groups. masterorganicchemistry.comrsc.org High molecular weight polymers are achieved only at very high conversion rates. numberanalytics.com
Exploration of Novel Catalytic Approaches for POE Synthesis
Research has focused on developing catalytic methods to synthesize POEs under mild conditions, often using air- and moisture-stable precursors to improve reproducibility. name-reaction.comontosight.aibyjus.comdatapdf.combioinfopublication.org These catalytic approaches are crucial for creating complex polymer architectures and for the efficient incorporation of functional groups. name-reaction.comdatapdf.com
Development and Polymerization of Vinyl Acetal Monomers
The use of vinyl acetal monomers represents a significant advancement in POE synthesis. name-reaction.combyjus.com These stable precursors can be used in catalytic systems to produce a range of POE structures, including those that are difficult to obtain through traditional methods. name-reaction.combyjus.com
Synthesis of Acyclic Diketene Acetal Monomers for Poly(acyclic orthoester)s (PAOEs)
Acyclic diketene acetals are key monomers for producing poly(acyclic orthoester)s (PAOEs), a subclass of POEs. jk-sci.comtcichemicals.com A simple method involves synthesizing these monomers from diols and vinyl ethers, followed by their polymerization with another diol. jk-sci.comtcichemicals.com
Strategies for Functionalizing Polymeric Architectures through Orthoester Linkages
Orthoester linkages provide a versatile platform for functionalizing polymers. name-reaction.comdatapdf.com Their acid-sensitive nature allows for the creation of smart materials that can release functional molecules in specific environments. This functionalization can be achieved by incorporating functional diols during polymerization or by post-polymerization modification.
Investigation of Surface-Eroding Characteristics in Poly(ortho ester) Systems
A primary advantage of POEs is their characteristic surface erosion, where the polymer degrades from the outside-in, while the core of the material remains intact. ontosight.ailibretexts.orgalfa-chemistry.com This leads to a controlled, zero-order release of encapsulated agents. libretexts.org The rate of this erosion can be tuned by incorporating acidic excipients or by designing the polymer backbone with segments that generate acidic byproducts upon hydrolysis, such as in the POE IV family. masterorganicchemistry.comlibretexts.org
Based on the comprehensive search conducted, there is no publicly available scientific literature that specifically details the use of "Dimethyl(E)-1-propenyl orthoacetate" in the design and synthesis of pH-sensitive orthoester-based materials for polymer chemistry and advanced material science applications.
The search results provided extensive information on the broader topics of:
pH-sensitive polymers: General principles, design strategies (e.g., incorporation of acid-labile linkages), and various types of monomers used.
Poly(ortho esters): Their synthesis, classification into different families (POE I-IV), pH-sensitivity, and applications in drug delivery.
Orthoesters and Vinyl Ethers: Their role as acid-labile groups in creating pH-responsive materials.
Therefore, it is not possible to generate an article that is "focusing solely on the chemical Compound 'this compound'" within the requested outline, as there is no research data, detailed findings, or any specific information available to populate the sections and subsections as instructed.
To provide a relevant article, the scope would need to be broadened to a more general discussion of orthoesters or other specific orthoester monomers for which there is published research in the field of pH-sensitive materials.
Advanced Research Directions and Future Perspectives in Dimethyl E 1 Propenyl Orthoacetate Chemistry
Design and Synthesis of Novel Dimethyl(E)-1-propenyl Orthoacetate Derivatives and Analogues
The synthesis of orthoesters, including derivatives of this compound, can be achieved through several established methods. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a primary route. rsc.orgwikipedia.org Another common method is the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. wikipedia.org
The design of novel derivatives and analogues focuses on modifying the core structure to achieve specific chemical properties and reactivity. This can involve altering the alkyl groups on the oxygen atoms or substituting the propenyl group. For instance, new highly fluorinated orthoesters have been synthesized through the electrochemical functionalization of 1,3-benzodioxoles with various fluorinated alcohols. rsc.org The synthesis of sugar 1,2-orthoesters can be accomplished via the Koenigs–Knorr glycosylation reaction. rsc.org
The strategic design of these molecules is crucial for their application. For example, in the development of supramolecular hosts, the structure of the orthoester bridgehead can be modified to tune guest-binding properties. nih.gov The synthesis of alkyne-substituted cryptates, which can be further functionalized, demonstrates the potential for creating complex and tailored molecular architectures from orthoester precursors. acs.org
Key synthetic strategies for orthoester derivatives include:
Pinner Reaction : Nitriles reacting with alcohols in the presence of a strong acid. rsc.orgwikipedia.org
From 1,1,1-trichloroalkanes : Reaction with sodium alkoxide. wikipedia.org
Transesterification : Exchange of alkoxy groups with a different alcohol, often catalyzed by acid. alfa-chemistry.comnih.gov
From Diketene (B1670635) Acetals : Addition of polyols to diketene acetals is a preferred method for synthesizing poly(ortho esters). nih.gov
The choice of synthetic route and starting materials allows for the creation of a diverse library of orthoester derivatives with tailored functionalities.
Innovation in Catalytic Systems and Methodologies for Orthoester Transformations
Orthoester transformations, such as hydrolysis and rearrangements, are typically acid-catalyzed. researchgate.net Research in this area is focused on developing more efficient and selective catalytic systems. Both Brønsted and Lewis acids are commonly employed. For instance, the rearrangement of epoxy esters to bicyclic orthoesters is an acid-catalyzed process. nih.gov
Innovations in catalysis include the use of novel catalysts to control reaction pathways and improve yields. For example, montmorillonite (B579905) KSF and K10, BF₃·Et₂O, and Amberlyst-15 have been used as acidic catalysts for the reaction of allylic and benzylic alcohols with orthoesters, where the choice of catalyst significantly impacts the product distribution. rsc.org In some cases, the catalyst can be integrated into the molecule itself, as seen in self-catalyzed poly(ortho esters) that contain α-hydroxy acid segments in their backbone. nih.gov
The development of new catalytic methodologies also extends to controlling stereochemistry. For example, the use of a chiral catalyst in the Koenigs–Knorr glycosylation reaction can lead to the formation of specific stereoisomers of sugar orthoesters. rsc.org Researchers are also exploring the use of metal catalysts, such as palladium on carbon (Pd/C) for the methoxylation of cyclic acetals to form orthoesters. rsc.org
| Catalyst Type | Example(s) | Application in Orthoester Chemistry | Reference |
| Brønsted Acids | Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (PTSA) | General acid catalysis for hydrolysis and exchange reactions. | nih.govyoutube.com |
| Lewis Acids | Boron trifluoride etherate (BF₃·Et₂O), Tin(IV) chloride (SnCl₄), Ytterbium triflate (Yb(OTf)₃) | Catalyzing formation and reactions of orthoesters, including cycloadditions. | rsc.orgresearchgate.net |
| Solid Acids | Montmorillonite KSF/K10, Amberlyst-15 | Heterogeneous catalysis for etherification and other transformations. | rsc.org |
| Metal Catalysts | Palladium on carbon (Pd/C), Rhodium complexes | Methoxylation of cyclic acetals, synthesis of spirocyclic orthoesters. | rsc.orgresearchgate.net |
Integration of Green Chemistry Principles in Orthoester Synthesis and Reactions (e.g., Solvent-free conditions, Aqueous media)
The principles of green chemistry are increasingly being applied to orthoester synthesis and reactions to create more sustainable chemical processes. researchgate.net This includes the use of solvent-free reaction conditions, which can offer numerous advantages such as reduced waste, lower costs, and simpler purification procedures. orgchemres.org For example, novel anil-like products have been synthesized in high yields via a one-pot, three-component condensation reaction involving an orthoester under solvent-free conditions. rsc.org Similarly, mixed orthoesters can be efficiently synthesized from alcohols and ketene (B1206846) dimethyl acetal (B89532) without a solvent. researchgate.net
The use of environmentally benign solvents is another key aspect of green chemistry. Cyclopentyl methyl ether (CPME) has been investigated as a greener alternative to traditional non-polar solvents like hexane (B92381) and toluene (B28343) for organocatalyzed reactions. nih.govrsc.org The use of atmospheric oxygen as a green oxidant has also been reported in the synthesis of orthoesters from cyclic acetals. rsc.org
While orthoesters are generally sensitive to hydrolysis in aqueous media, certain reactions can be performed under aqueous conditions, particularly if the orthoester is part of a larger, more hydrophobic structure like a poly(ortho ester). nih.gov The development of reactions in aqueous media remains a significant challenge and an area of active research. The overarching goal is to develop synthetic protocols that are not only efficient and high-yielding but also environmentally friendly and economically viable. orgchemres.org
Expanding Synthetic Utility in the Construction of Complex Organic Molecules
Orthoesters like this compound are valuable building blocks in organic synthesis, particularly for the construction of complex molecules. They can serve as protecting groups for carboxylic acids and are precursors to a variety of functional groups. alfa-chemistry.com
One of the most well-known applications of orthoesters in C-C bond formation is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester to form a γ,δ-unsaturated ester. wikipedia.orgalfa-chemistry.com This reaction is a powerful tool for stereoselectively introducing new carbon-carbon bonds.
Orthoesters are also employed in the synthesis of natural products and other biologically active molecules. For instance, trialkyl orthoformates have been used in the total synthesis of complex natural products like loganin, (-)-monomorine, (±)-vernolepin, and marasmic acid. rsc.org More recently, an orthoester-based approach was pivotal in the total synthesis of GE81112A, highlighting the utility of orthoesters in creating highly functionalized piperidine (B6355638) cores. acs.org In this synthesis, the steric bulk of an orthoester was used to control the stereoselectivity of an addition reaction. acs.org
Furthermore, orthoesters are key reagents in the synthesis of heterocyclic compounds, acting as a synthetic equivalent of a "RC³⁺" synthon to form rings containing nitrogen, oxygen, or sulfur. semanticscholar.org
Tailoring Orthoester Structures for Tunable Material Properties and Performance
A significant area of research is the use of orthoesters in the development of advanced materials, most notably poly(ortho esters). nih.gov These polymers are synthesized by the reaction of a diketene acetal with a diol or polyol, a method that allows for considerable versatility in the final polymer structure. nih.govtaylorandfrancis.com
By carefully selecting the diol and the orthoester monomer, the properties of the resulting poly(ortho ester) can be precisely tuned. polyvation.com For example, using diols with varying chain flexibility can produce materials ranging from hard, brittle solids to soft, gel-like substances. nih.gov This tunability is crucial for applications in drug delivery, where the polymer's mechanical properties and degradation rate must be controlled. nih.gov
Poly(ortho esters) are particularly attractive for biomedical applications because they are biodegradable and exhibit surface-eroding characteristics. alfa-chemistry.compolyvation.com The erosion rate can be controlled by incorporating acid-labile segments into the polymer backbone, which catalyze the hydrolysis of the orthoester linkages. nih.govnih.gov This allows for the controlled release of encapsulated drugs over periods ranging from days to months. nih.gov Researchers are also developing crosslinked poly(orthoester-thioether) networks through thiol-ene chemistry, which offers customizable thermal and mechanical properties and can be processed via 3D printing. upc.edu
| Structural Modification | Effect on Poly(ortho ester) Properties | Application | Reference |
| Choice of Diol/Polyol | Alters flexibility, thermal properties (Tg), and mechanical strength. | Creates materials from hard solids to soft gels for various delivery systems. | nih.govpolyvation.com |
| Incorporation of Acidic Moieties | Controls the rate of hydrolysis and surface erosion. | Enables tunable drug release profiles. | nih.govnih.gov |
| Crosslinking (e.g., thiol-ene) | Increases mechanical strength and creates network structures. | Development of robust scaffolds for 3D printing and tissue engineering. | upc.edu |
| Copolymerization (e.g., with PEG) | Modifies hydrophilicity and self-assembly properties. | Formation of micelles for targeted drug delivery. | nih.gov |
Application of Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms and structural properties of orthoesters is made possible through the use of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.
¹H and ¹³C NMR are routinely used to confirm the structure of newly synthesized orthoester derivatives. nih.govresearchgate.net More advanced NMR techniques provide deeper mechanistic insights. For example, Diffusion-Ordered Spectroscopy (DOSY) can be used to characterize the molecular weight distributions of poly(ortho esters) and to distinguish between the polymer and low molecular weight impurities or degradation products. researchgate.netresearchgate.net Exchange Spectroscopy (EXSY) can be used to study the kinetics of dynamic processes, such as the exchange of metal ions in orthoester cryptates. mdpi.com
Kinetic studies using ¹H NMR allow for the real-time monitoring of reactions, providing data on reaction rates and equilibria. This has been applied to study the acid-catalyzed intramolecular trans-esterification of dihydroxybornane monoacrylate esters and the hydrolysis of various orthoesters. nih.govscielo.org.za Isotopic labeling studies, often analyzed by ¹³C NMR and mass spectrometry, are invaluable for elucidating complex reaction pathways, such as the rearrangement of epoxy esters to orthoesters and their subsequent conversion to cyclic ethers. nih.gov These detailed mechanistic studies are essential for the rational design of new orthoester-based systems and for optimizing their performance in various applications. youtube.com
Q & A
Q. What are the established synthetic routes for Dimethyl(E)-1-propenyl orthoacetate, and how can reaction yields be optimized?
this compound is typically synthesized via orthoester formation reactions. A common method involves reacting aldehydes or ketones with trimethyl orthoacetate in the presence of catalytic acid (e.g., dry HCl) and methanol. This method, adapted from acetal/ketal synthesis protocols, emphasizes the use of water scavengers like trimethyl orthoacetate to drive the reaction to completion . For optimization, controlling stoichiometry (excess orthoester), temperature (reflux conditions), and acid concentration is critical. For example, yields exceeding 70% are achievable by maintaining temperatures just below the boiling point of the orthoacetate during initial reaction stages, followed by gradual heating to 155°C to facilitate product rearrangement .
Q. What spectroscopic and chromatographic techniques are most reliable for structural characterization?
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are essential for confirming the orthoester structure. Key signals include methoxy groups (δ ~3.2–3.5 ppm in ¹H NMR) and the orthoester carbon (δ ~100–110 ppm in ¹³C NMR). For stereochemical analysis (e.g., E/Z isomerism), coupling constants in the vinyl proton region (δ 5–6 ppm) are critical .
- Gas Chromatography (GC) : Used to monitor reaction progress and purity. For example, GC analysis confirmed the decomposition of triethyl orthoacetate into ethyl acetate and diethyl sulfite in sulfur dioxide reactions, with retention times calibrated against known standards .
- IR Spectroscopy : The absence of a carbonyl stretch (1700–1750 cm⁻¹) and presence of C-O-C stretches (1100–1250 cm⁻¹) help differentiate orthoesters from esters or carboxylic acids .
Q. How is the IUPAC nomenclature applied to this compound, and what structural features dictate its naming?
The name "this compound" emphasizes its orthoester functionality. According to IUPAC conventions, orthoesters are named by appending "ortho-" to the parent acid (acetic acid) and specifying substituents. The "1-propenyl" group denotes the vinyl substituent at the ortho position, with the (E) configuration indicating trans stereochemistry. This aligns with naming practices for derivatives like "triacetyl-d-talose 1,2-orthomethyl acetate," where substituent positions and stereochemistry are explicitly stated .
Advanced Research Questions
Q. How does the reactivity of this compound with electrophilic reagents (e.g., sulfur dioxide) compare to other orthoesters, and what mechanistic insights exist?
Orthoesters exhibit distinct reactivity patterns depending on substituents. For example:
- In sulfur dioxide (SO₂) reactions, triethyl orthoacetate decomposes into ethyl acetate and diethyl sulfite at room temperature, while triethyl orthoformate remains inert under similar conditions . Reactivity follows the order: triethyl orthoacetate (1.0) > triethyl orthopropionate (1.16) > triethyl orthobenzoate (0.35) > triethyl orthoformate (~0) (Table I, ).
- Mechanistically, SO₂ likely initiates nucleophilic attack at the central carbon of the orthoester, followed by alkoxy group displacement. Steric hindrance (e.g., bulky cyclohexyl groups) and electronic effects (electron-withdrawing substituents) modulate reactivity .
Q. What experimental design considerations are critical when employing this compound in Claisen rearrangements?
The Johnson–Claisen rearrangement using this compound requires:
- Catalytic Acid : Acetic acid (1–5 mol%) to protonate the orthoester and generate reactive intermediates.
- Temperature Control : Initial heating to 100–120°C to activate the orthoester, followed by a gradual increase to 155°C to drive the rearrangement.
- Distillation Setup : Continuous removal of low-boiling alcohols (e.g., methanol) shifts equilibrium toward product formation. Yields of 72–74% are typical for reactions with methyl vinyl glycolate (MVG) .
- Stereochemical Control : The (E)-configuration of the propenyl group is retained during rearrangement, as confirmed by NOESY NMR .
Q. How can researchers resolve contradictions in reported reactivity data, such as discrepancies in catalytic efficiency or stability?
Contradictions often arise from variations in reaction conditions or analytical methods. For example:
- Solvent Effects : Reactivity in polar aprotic solvents (e.g., CH₂Cl₂) vs. nonpolar solvents (e.g., toluene) can alter reaction rates by 2–3 orders of magnitude .
- Analytical Calibration : Discrepancies in GC retention times or NMR integration ratios may result from improper internal standard selection. Cross-referencing with multiple techniques (e.g., GC-MS and NMR) is advised .
- Thermal Stability : Orthoesters decompose under prolonged heating (e.g., 85–90°C for triethyl orthoformate), necessitating strict temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
